molecular formula C13H12ClN5 B2581617 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine CAS No. 861210-56-2

6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine

Cat. No.: B2581617
CAS No.: 861210-56-2
M. Wt: 273.72
InChI Key: MMDLBIKGYLEADG-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetraazolo pyrimidines This compound is characterized by the presence of a chlorobenzyl group attached to the tetraazolo pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with 5,7-dimethyl-1,2,3,4-tetraazolo[1,5-a]pyrimidine-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another heterocyclic compound with similar structural features.

    1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: A compound with a chlorobenzyl group and similar biological activities.

Uniqueness

6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine is unique due to its specific tetraazolo pyrimidine core, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-5,7-dimethyltetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-12(7-10-3-5-11(14)6-4-10)9(2)19-13(15-8)16-17-18-19/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDLBIKGYLEADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NN=NN12)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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